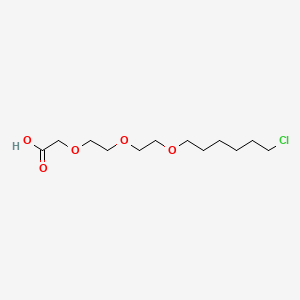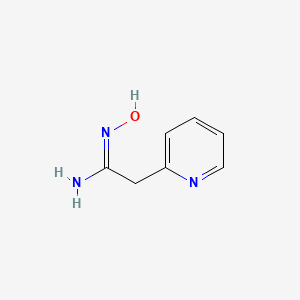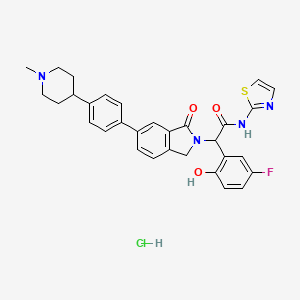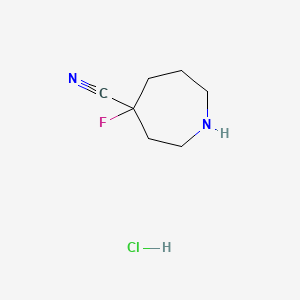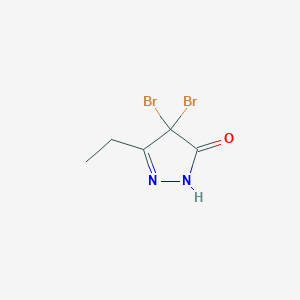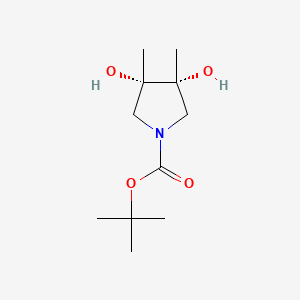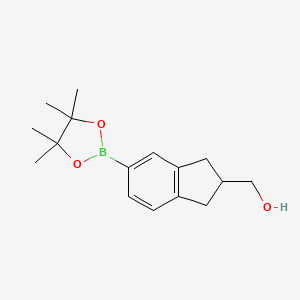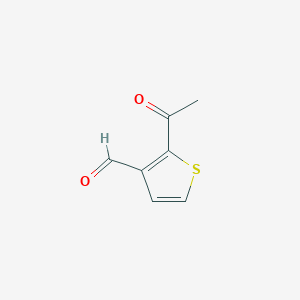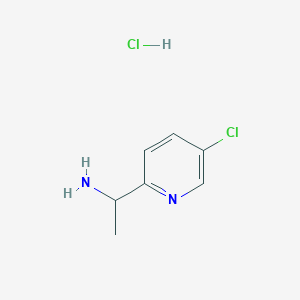
(R)-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of ®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with 5-chloropyridine, which is commercially available.
Alkylation: The 5-chloropyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine group.
Resolution: The resulting racemic mixture is then resolved to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-1-(5-Chloropyridin-2-yl)ethanamine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Analyse Des Réactions Chimiques
®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Applications De Recherche Scientifique
®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the role of pyridine derivatives in biological systems.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of ®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final pharmaceutical product derived from this compound.
Comparaison Avec Des Composés Similaires
®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride can be compared with other pyridine derivatives, such as:
2-Chloropyridine: Similar in structure but lacks the ethanamine group, making it less versatile in certain applications.
3-Chloropyridine: Another isomer with different reactivity and applications.
Pyridine-2-amine: Contains an amino group directly attached to the pyridine ring, offering different chemical properties and uses.
The uniqueness of ®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride lies in its specific substitution pattern and the presence of the ®-enantiomer, which can impart distinct biological activity and selectivity in pharmaceutical applications.
Propriétés
Formule moléculaire |
C7H10Cl2N2 |
|---|---|
Poids moléculaire |
193.07 g/mol |
Nom IUPAC |
1-(5-chloropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H |
Clé InChI |
DPXIFWYDDZFXJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=C(C=C1)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



